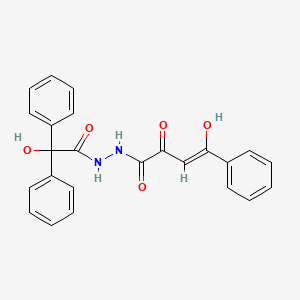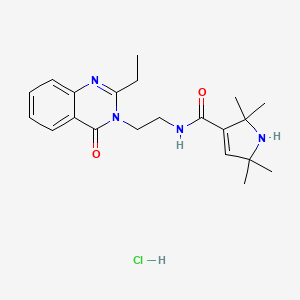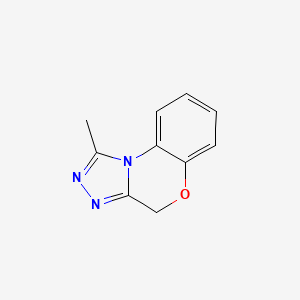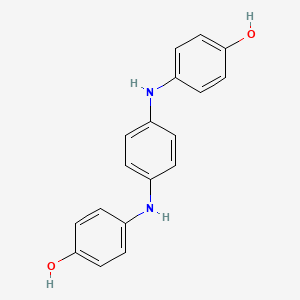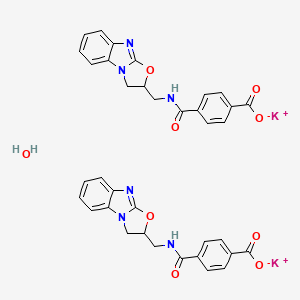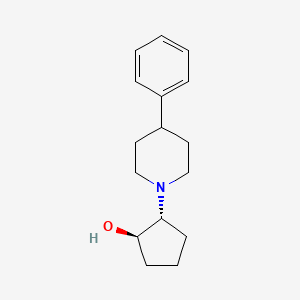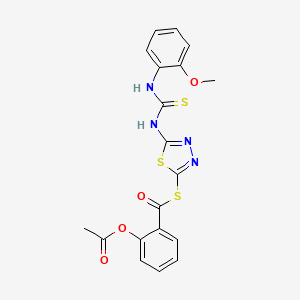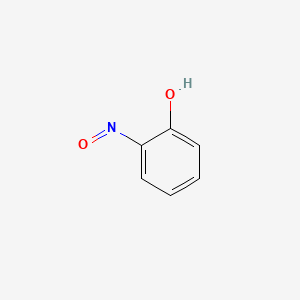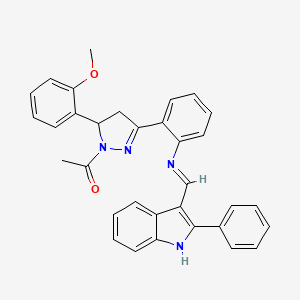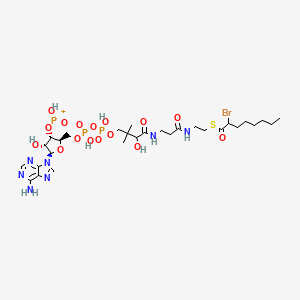
Bromooctanoyl-coa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromooctanoyl-coenzyme A is a compound that plays a significant role in the inhibition of fatty acid oxidation. It is formed enzymatically from bromooctanoate and is known to inhibit enzymes involved in the β-oxidation pathway, particularly 3-ketothiolase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromooctanoyl-coenzyme A can be synthesized by reacting bromooctanoyl chloride with coenzyme A in an aqueous solution. The reaction typically involves adding a small excess of bromooctanoyl chloride to coenzyme A dissolved in water .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bromooctanoyl-coenzyme A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by acyl-CoA dehydrogenase.
Substitution: It can act as a pseudo-substrate for general acyl-CoA dehydrogenase.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include 2-bromo-3-ketooctanoyl-coenzyme A and other β-oxidation intermediates .
Scientific Research Applications
Bromooctanoyl-coenzyme A has several scientific research applications:
Mechanism of Action
Bromooctanoyl-coenzyme A exerts its effects by inhibiting enzymes involved in the β-oxidation pathway, particularly 3-ketothiolase. The inhibition occurs through the formation of 2-bromo-3-ketooctanoyl-coenzyme A, which acts as a competitive inhibitor . This inhibition leads to the accumulation of fatty acid intermediates and disrupts normal fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Octanoyl-coenzyme A: A similar compound involved in fatty acid metabolism.
Malonyl-coenzyme A: Another coenzyme A derivative involved in fatty acid biosynthesis.
Uniqueness
Bromooctanoyl-coenzyme A is unique due to its ability to inhibit specific enzymes in the β-oxidation pathway, making it a valuable tool for studying fatty acid metabolism and enzyme inhibition .
Properties
CAS No. |
71605-35-1 |
|---|---|
Molecular Formula |
C29H48BrN7O16P3S+ |
Molecular Weight |
955.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[4-[[3-[2-(2-bromooctanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C29H47BrN7O16P3S/c1-4-5-6-7-8-17(30)28(42)57-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(43)44)21(39)27(51-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H6-,31,32,33,34,35,38,41,43,44,45,46,47,48)/p+1/t17?,18-,21-,22-,23?,27-/m1/s1 |
InChI Key |
CZOOUEOJLVSRBF-JJEGEXJSSA-O |
Isomeric SMILES |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[P+](=O)O)O)Br |
Canonical SMILES |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O[P+](=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


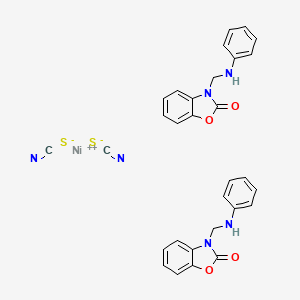

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
